2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-4-6-12-9(8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJJYNPYYHBIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704615 | |
| Record name | 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-91-5 | |
| Record name | 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine typically involves the reaction of 3-methylpyridine with a suitable alkylating agent under controlled conditions . One common method involves the alkylation of 3-methylpyridine with 2-chloropropane in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound has been explored for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit activity against various biological targets, including receptors involved in pain modulation and inflammation. For instance, related compounds have shown affinity for the κ-opioid receptor (KOR), which is crucial in analgesic pathways. A study highlighted that certain derivatives could effectively block KOR-mediated analgesia, indicating their potential use in pain management therapies .
Case Study: KOR Antagonists
A notable example is PF-04455242, a compound structurally related to 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine. It demonstrated high affinity for KOR with minimal interaction with μ-opioid receptors, suggesting a favorable profile for developing non-addictive pain relief medications . This specificity is critical in reducing side effects commonly associated with traditional opioids.
Agrochemical Applications
Herbicide Development
The compound serves as an intermediate in synthesizing herbicides and pesticides. Its structure allows for modifications that enhance herbicidal activity while minimizing environmental impact. For example, derivatives have been used to develop selective herbicides that target specific weed species without harming crops .
Data Table: Herbicides Derived from 2-Methyl Compounds
| Herbicide Name | Active Ingredient | Mode of Action |
|---|---|---|
| Atrazine | 2-Chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine | Inhibits photosynthesis |
| Glyphosate | N-(phosphonomethyl)glycine | Inhibits amino acid synthesis |
| Imazapyr | 2-[4-(5-Ethyl-1,3-thiazol-2-yl)]pyridine | Disrupts plant growth regulation |
Materials Science
Polymer Additives
In materials science, this compound is utilized as an additive in the production of polymers and coatings. Its amine functionality allows it to act as a curing agent or cross-linker, enhancing the mechanical properties and durability of polymer matrices. This application is particularly relevant in creating advanced materials for automotive and aerospace industries.
Synthesis and Characterization
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that start from readily available precursors. The synthetic pathways often include amination reactions, alkylation processes, and purification steps to ensure high yields and purity.
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods confirm the structural integrity and functional group presence essential for its intended applications.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways . The compound may act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Appearance : Liquid at room temperature .
- Storage : Stable under standard conditions (room temperature) .
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituent positions, aromatic systems, and functional groups. Key structural variations influence physicochemical properties, synthetic routes, and biological activity.
Table 1: Structural and Functional Comparison
Impact of Substituent Position on Pyridine Ring
- 3-Methyl vs. 4-Methyl Pyridine: The target compound (3-methylpyridin-2-yl) and its 4-methyl analog (CAS 851670-39-8) differ in methyl group positioning. Lipophilicity: 4-Methyl substitution increases logP slightly, influencing membrane permeability .
Aromatic System Variations
Functional Group Modifications
- Branched Amine vs. N,N-Dimethylamine :
- Dexchlorpheniramine (N,N-dimethylamine) exhibits established antihistamine activity due to optimized amine basicity and steric bulk, whereas the target compound’s primary amine may limit receptor affinity .
Biological Activity
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its branched aliphatic amine structure and a pyridine ring, exhibits interactions with various biological targets, suggesting its utility in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the pyridine ring enhances its ability to engage in hydrogen bonding and π–π stacking interactions, which are crucial for receptor binding and enzyme modulation.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems and various receptors. Key mechanisms include:
- Receptor Binding : The compound may modulate neurotransmitter activity by binding to receptors involved in neurological functions.
- Enzyme Interaction : It has been shown to influence enzyme activity, particularly those related to neurodegenerative disorders.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Neuroprotective Effects : Research indicates that compounds structurally similar to this compound can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. Selective nNOS inhibitors have demonstrated improved bioavailability compared to traditional arginine mimetics, suggesting a promising pathway for developing neuroprotective agents .
- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of similar pyridine compounds exhibit moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 µM to 22.9 µM against various bacterial strains . This suggests potential applications in treating bacterial infections.
- Therapeutic Applications : The structural features of this compound make it a candidate for further development as a therapeutic agent targeting neurological conditions and infections.
Case Studies
Several case studies highlight the biological relevance of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
